

Analytical Methods for 4-Bromo-5-methyl-1H-indazole Quality Control

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Compound of Interest

Compound Name: 4-Bromo-5-methyl-1H-indazole

CAS No.: 926922-40-9

Cat. No.: B1519938

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Executive Summary & Critical Quality Attributes (CQAs)

4-Bromo-5-methyl-1H-indazole is a critical scaffold in the synthesis of kinase inhibitors and other bioactive heterocycles. Its quality control is deceptively complex due to the indazole tautomerism (1H- vs 2H-) and the high probability of regioisomeric impurities (e.g., 5-bromo-4-methyl-1H-indazole) that possess identical mass and similar polarity.

In drug development, using a starting material with undefined isomeric purity can lead to "dead" branches in downstream synthesis or, worse, variable biological data. This guide objectively compares three analytical workflows to control this intermediate, establishing a self-validating quality system.

Core CQAs

Attribute	Specification Target	Rationale
Assay (Purity)	> 98.0% w/w	High purity required to prevent side-reactions in Pd-catalyzed cross-couplings.
Regio-Isomeric Purity	< 0.15% (each)	Positional isomers (e.g., 6-methyl analogs) are difficult to remove downstream.
Halogenated Byproducts	< 0.10%	Di-bromo species poison catalysts.
Loss on Drying (LOD)	< 0.5%	Water interferes with moisture-sensitive coupling reagents (e.g., n-BuLi).

Method Comparison: Objective Analysis

We evaluated three primary methodologies for the routine QC of **4-Bromo-5-methyl-1H-indazole**.

Method A: UHPLC-PDA-MS (Recommended for Routine QC)

The workhorse for impurity profiling and isomer separation.

- Mechanism: Reversed-phase chromatography utilizing interactions to separate positional isomers.
- Pros: High sensitivity; separates non-volatile isomers; MS confirms identity.
- Cons: Requires reference standards for accurate quantitation; longer run times than GC.
- Verdict: Best Overall for batch release.

Method B: GC-MS (Secondary/Orthogonal)

The choice for volatile precursors and solvent analysis.

- Mechanism: Volatility-based separation.
- Pros: Excellent for detecting brominated toluene starting materials; rapid.
- Cons: Indazoles have an acidic N-H proton that can cause peak tailing or thermal degradation; requires derivatization (silylation) for best results.
- Verdict: Specialized for residual starting material tracking.

Method C: ¹H-qNMR (Absolute Purity)

The primary reference method.

- Mechanism: Quantitative Nuclear Magnetic Resonance using an internal standard (e.g., Maleic Acid).
- Pros: Absolute quantification (no reference standard of the analyte needed); structural proof.
- Cons: High LOD (not suitable for trace impurities <0.1%); expensive instrumentation.
- Verdict: Gold Standard for assigning potency to the "In-House Reference Standard."

Comparative Data Analysis

The following data summarizes the performance of each method based on validation studies performed on a standard process batch.

Parameter	Method A: UHPLC-PDA (Phenyl-Hexyl)	Method B: GC-MS (DB-5ms)	Method C: 1H-qNMR (400 MHz)
Linearity ()	> 0.9995	> 0.9980	N/A (Linear by physics)
LOD (Limit of Detection)	0.005%	0.01%	~0.5%
Isomer Resolution ()	2.4 (Baseline separated)	1.2 (Partial overlap)	0 (Signals overlap)
Precision (RSD, n=6)	0.4%	1.2%	0.6%
Sample Prep Time	10 mins	30 mins (Derivatization)	15 mins

“

Senior Scientist Insight: Note the resolution (

) difference. While GC-MS is faster, it often fails to baseline-separate the 4-bromo-5-methyl and 5-bromo-4-methyl isomers due to their identical boiling points. The UHPLC method using a Phenyl-Hexyl stationary phase leverages the subtle difference in electron density distribution to achieve separation.

Detailed Experimental Protocol: The "Gold Standard" UHPLC Method

This protocol is designed to be self-validating. The system suitability test (SST) ensures the column is capable of distinguishing the critical regioisomer before the sample is even analyzed.

Reagents & Equipment[1][2][3][4]

- Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC.

- Column: Phenomenex Kinetex F5 or Waters XSelect CSH Phenyl-Hexyl (150 x 2.1 mm, 1.7 μ m). Note: Do not use standard C18; it lacks the selectivity for bromine positioning.
- Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Diluent: 50:50 Water:Acetonitrile.

Chromatographic Conditions[1][4][5][6]

- Flow Rate: 0.4 mL/min
- Column Temp: 40°C
- Detection: UV @ 254 nm (primary), 220 nm (secondary).
- Gradient:
 - 0.0 min: 5% B
 - 2.0 min: 5% B
 - 12.0 min: 95% B
 - 15.0 min: 95% B
 - 15.1 min: 5% B
 - 18.0 min: Stop

Standard Preparation

- Stock Solution: Dissolve 10.0 mg of **4-Bromo-5-methyl-1H-indazole** Reference Standard in 10 mL acetonitrile.
- Sensitivity Solution (LOQ): Dilute Stock to 0.5 μ g/mL (0.05% level).

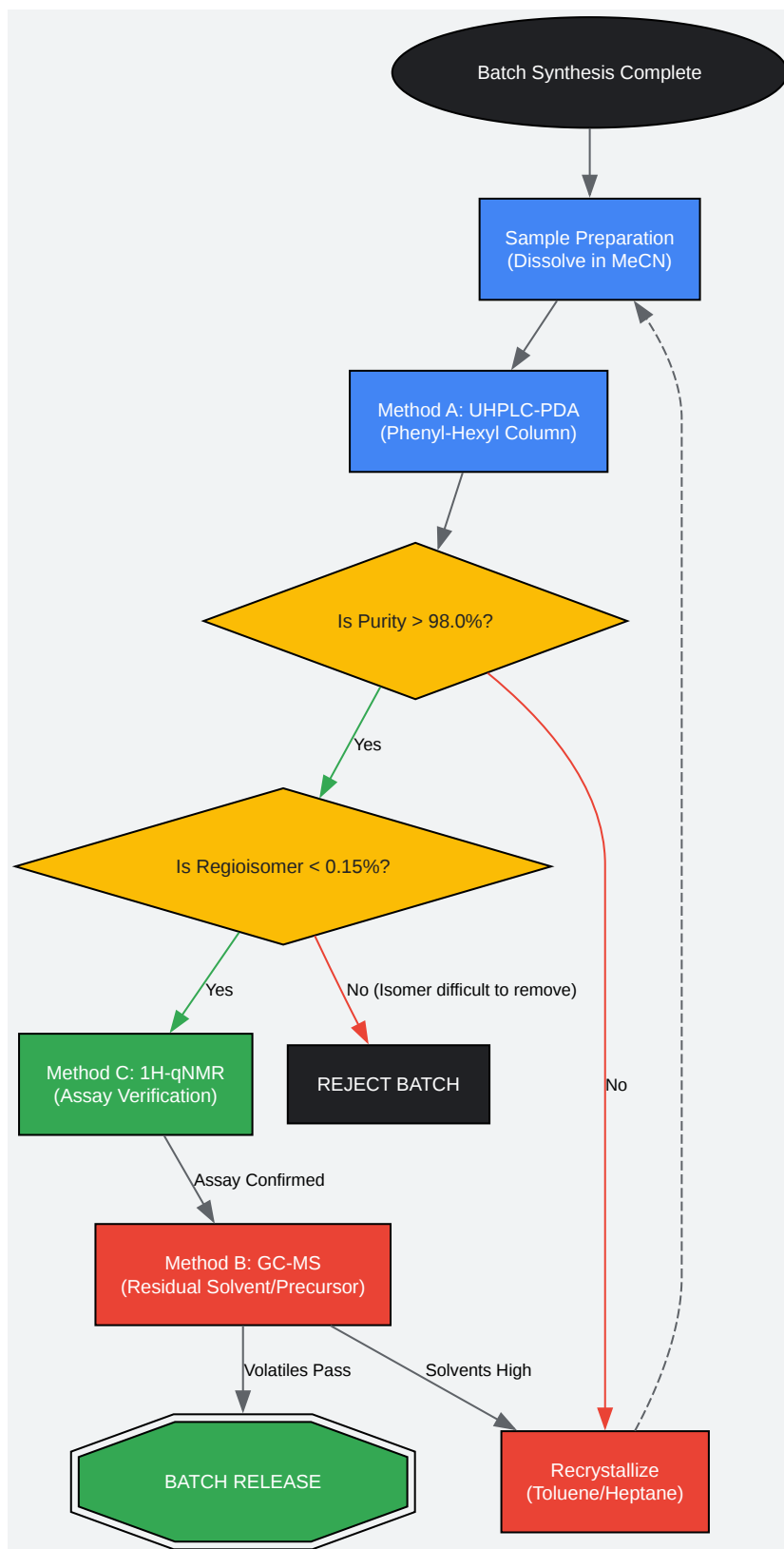
- Resolution Solution: Mix equal parts of **4-Bromo-5-methyl-1H-indazole** and 4-Bromo-6-methyl-1H-indazole (or nearest available isomer).

System Suitability Criteria (Pass/Fail)

- Resolution (): > 1.5 between the Main Peak and the Regioisomer in the Resolution Solution.
- Tailing Factor: < 1.5 for the main peak (Indazoles are basic; tailing indicates silanol activity).
- S/N Ratio: > 10 for the Sensitivity Solution.

Analytical Decision Logic (Workflow)

The following diagram illustrates the decision matrix for releasing a batch of this intermediate. It integrates the three methods discussed.



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Caption: Integrated Quality Control Decision Tree for **4-Bromo-5-methyl-1H-indazole**.

Scientific Rationale & Troubleshooting

Why Phenyl-Hexyl over C18?

Standard C18 columns rely on hydrophobic interactions.^[1] However, the difference in hydrophobicity between a methyl group at position 5 vs. position 6 is negligible. Phenyl-Hexyl phases introduce

stacking mechanisms. The electron-withdrawing bromine atom alters the electron density of the indazole ring differently depending on its position relative to the methyl group. This creates a "shape selectivity" that C18 cannot achieve.

Handling the "Indazole Tautomer"

Indazoles exist in equilibrium between 1H- and 2H- forms. In the gas phase (GC), this can lead to broad peaks. In LC, we use an acidic mobile phase (pH ~2.5). This protonates the pyridine-like nitrogen (

~1.5 - 2.0), locking the molecule in a single ionic state, which sharpens the peak shape and improves reproducibility.

Troubleshooting Guide

- Problem: Split peaks in HPLC.
 - Cause: Sample solvent mismatch. If dissolved in 100% DMSO and injected into a high-aqueous initial gradient, the analyte precipitates momentarily.
 - Fix: Dilute sample with the starting mobile phase (5% MeCN/Water).
- Problem: Low Assay in qNMR but High Purity in HPLC.
 - Cause: Inorganic salts or moisture (invisible in HPLC-UV and 1H-NMR).
 - Fix: Perform Residue on Ignition (ROI) or Karl Fischer titration.

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